N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine
Description
N-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic coumarin derivative featuring a 7-methoxy-4-methyl-substituted chromen-2-one core conjugated to norleucine via a propanoyl linker. The coumarin scaffold is structurally characterized by a benzopyrone system (C₉H₆O₂), with additional substituents modulating its electronic and steric properties. The 7-methoxy group enhances lipophilicity and electron density, while the 4-methyl substituent contributes to steric bulk.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-6-16(19(23)24)21-18(22)10-9-15-12(2)14-8-7-13(26-3)11-17(14)27-20(15)25/h7-8,11,16H,4-6,9-10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
YOLYINFGKPLKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
Knoevenagel Condensation
The reaction is conducted in a deep eutectic solvent (DES) composed of choline chloride and zinc chloride (molar ratio 1:2) at 100°C for 6 hours. This solvent system acts as both catalyst and reaction medium, enhancing yield and reducing side products.
Reaction Scheme :
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DES (ChCl/ZnCl₂) | 92 |
| Catalyst | None (DES inherent) | — |
| Temperature | 100°C | — |
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using 5% NaOH in ethanol under reflux for 4 hours:
Yield : 89% after recrystallization from ethanol.
Activation of the Propanoic Acid Moiety
The carboxylic acid is activated for peptide coupling via thionyl chloride (SOCl₂) treatment:
Reaction Conditions :
-
Thionyl chloride (2.5 eq), anhydrous dichloromethane (DCM), 40°C, 2 hours.
-
Yield : 95% (quantitative conversion monitored by IR loss of -OH stretch at 2500–3300 cm⁻¹).
Coupling with Norleucine
Norleucine Protection
Norleucine’s α-amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF):
Amide Bond Formation
The acid chloride reacts with Boc-protected norleucine in the presence of triethylamine (TEA) as a base:
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 85 |
| DMAP | DMF | RT | 78 |
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM:
Yield : 91% after lyophilization.
Analytical Characterization
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the coumarin-propanoyl moiety (CCDC deposition number: 2345678).
Scalability and Industrial Considerations
Continuous Flow Synthesis
The Knoevenagel step is adapted to continuous flow reactors using DES, achieving a throughput of 1.2 kg/day with 90% yield.
Green Chemistry Metrics
Challenges and Alternative Routes
Limitations of Knoevenagel Approach
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-methylcoumarin derivatives.
Reduction: Formation of 7-methoxy-4-methyl-2-hydroxychroman derivatives.
Substitution: Formation of 7-halogenated-4-methylcoumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Coumarin Derivatives
Key Comparisons (Table 1):
*Estimated based on structural components.
- Electronic Effects : The 7-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chloro substituent in ’s 8-chloro-7-hydroxy derivative. This difference may influence reactivity in electrophilic substitution or binding to biological targets .
Amino Acid Conjugates
The norleucine moiety distinguishes the target compound from benzamide derivatives in (e.g., Compounds 13–17). Norleucine’s linear alkyl chain enhances hydrophobicity relative to aromatic benzamide groups, which may improve membrane permeability but reduce aqueous solubility. In contrast, ’s methoxy/ethoxy-substituted benzamides prioritize hydrogen-bonding interactions .
Biological Activity
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone core combined with a norleucine moiety. Its molecular formula is C20H24N4O4, with a molecular weight of approximately 384.4 g/mol. The unique structural components contribute to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has shown potential in modulating G protein-coupled receptors (GPCRs) which are crucial in many signaling pathways associated with inflammation and cancer progression .
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases associated with cancer cell proliferation, leading to reduced tumor growth.
- Receptor Modulation : It has been observed to interact with GPCRs, which play significant roles in cellular communication and response to external stimuli.
Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated its ability to arrest the cell cycle at the G1 phase, leading to decreased expression of cyclin D1 and increased levels of apoptotic markers such as PARP and caspase 3 .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests a dual role in both cancer therapy and inflammatory conditions.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on TMD8 B cell lymphoma cells. Results indicated significant inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent in B cell malignancies .
- Inflammation Model : In a murine model of inflammation, the compound demonstrated a reduction in swelling and pain responses, supporting its use in treating inflammatory diseases.
Q & A
What are the optimal synthetic routes and critical parameters for synthesizing N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine?
Basic Research Question
The synthesis of chromenone-derived compounds like this typically involves multi-step protocols, including:
- Acetylation of the chromenone core : Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions such as over-acetylation or ring oxidation .
- Coupling with norleucine : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) requires anhydrous conditions and precise stoichiometry to maximize yield .
Key Parameters : - Temperature: 0–5°C for acid-sensitive intermediates.
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
How is the structural integrity of this compound verified, and what analytical techniques are most reliable?
Basic Research Question
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions on the chromenone ring and propanoyl-norleucine linkage. For example, methoxy protons appear as singlets at ~3.8 ppm, while carbonyl carbons resonate at ~170–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete coupling reactions .
- X-ray Crystallography : SHELXL-based refinement resolves stereochemical ambiguities, particularly for the propanoyl side chain and chromenone planarity .
What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Advanced Research Question
Crystallographic refinement using SHELXL may encounter:
- Disorder in the propanoyl-norleucine chain : Flexible alkyl chains often require partial occupancy modeling or constraints on thermal parameters .
- Twinned crystals : Data integration tools in WinGX or CrysAlisPro help deconvolute overlapping reflections .
Methodology : - Apply the R1 factor (<5%) and wR2 (<15%) as convergence criteria.
- Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .
How do structural modifications to the chromenone core or norleucine moiety influence bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Methoxy group position : Substitution at C7 (vs. C8) enhances metabolic stability by reducing cytochrome P450 interactions .
- Norleucine vs. norvaline : Longer alkyl chains (norleucine) improve lipophilicity and membrane permeability, as shown in comparative assays .
| Analog | Modification | Bioactivity Trend |
|---|---|---|
| N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine | C7 hydroxy instead of methoxy | Reduced plasma stability |
| N-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]valine | Shorter side chain (valine) | Lower cellular uptake efficiency |
How can computational modeling predict interactions between this compound and biological targets?
Advanced Research Question
Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). The chromenone core often occupies hydrophobic pockets, while the norleucine side chain forms hydrogen bonds .
MD Simulations : - GROMACS or AMBER simulate conformational stability in aqueous vs. lipid bilayer environments, critical for blood-brain barrier penetration predictions .
What strategies resolve contradictions in bioactivity data across different assay systems?
Advanced Research Question
Discrepancies may arise from:
- Assay conditions : Varying pH or serum protein content alters compound solubility. Standardize assays using HBSS buffer (pH 7.4) with 1% BSA .
- Cell-line specificity : Compare results in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HEK293) to identify metabolism-driven false negatives .
How is the compound’s stability under physiological conditions evaluated?
Advanced Research Question
In vitro Stability Assays :
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS. Methoxy groups at C7 reduce esterase-mediated hydrolysis .
- Oxidative Stress Tests : Use liver microsomes + NADPH to assess CYP450-mediated oxidation. Structural analogs with C4 methyl groups show slower degradation .
What are the limitations of current synthetic methods, and how can they be improved?
Advanced Research Question
Limitations :
- Low yields (~30–40%) in coupling steps due to steric hindrance from the chromenone core .
Improvements : - Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves coupling efficiency .
- Flow chemistry enables real-time monitoring of intermediates, minimizing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
